3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione
CAS No.: 16191-17-6
Cat. No.: VC21022621
Molecular Formula: C4H2O4
Molecular Weight: 114.06 g/mol
* For research use only. Not for human or veterinary use.
![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione - 16191-17-6](/images/no_structure.jpg)
Specification
CAS No. | 16191-17-6 |
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Molecular Formula | C4H2O4 |
Molecular Weight | 114.06 g/mol |
IUPAC Name | 3,6-dioxabicyclo[3.1.0]hexane-2,4-dione |
Standard InChI | InChI=1S/C4H2O4/c5-3-1-2(7-1)4(6)8-3/h1-2H |
Standard InChI Key | ILABOOGTVTXVFN-UHFFFAOYSA-N |
SMILES | C12C(O1)C(=O)OC2=O |
Canonical SMILES | C12C(O1)C(=O)OC2=O |
Introduction
Chemical Structure and Basic Properties
The molecular architecture of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione consists of a three-membered cyclopropane ring fused with a five-membered ring containing two oxygen atoms at positions 3 and 6, with carbonyl functionalities at positions 2 and 4. This creates a compact bicyclic structure with considerable ring strain, contributing to its chemical reactivity.
Structural Characteristics
The compound features a bicyclo[3.1.0]hexane skeleton modified with oxygen atoms at specific positions. The nomenclature "3,6-dioxa" indicates the oxygen atoms' positions within the bicyclic framework, while the "2,4-dione" designation represents the two carbonyl groups . The molecule possesses a rigid, strained bicyclic framework that contributes to its unique chemical behavior.
Identification and Basic Properties
3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione is characterized by several key identifiers and properties, as summarized in Table 1.
Table 1: Identification Parameters and Basic Properties of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione
Structural Representations
The compound can be represented through various chemical notations that encode its structural information, as shown in Table 2.
Table 2: Structural Representations of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione
Representation Type | Value |
---|---|
SMILES | C12C(O1)C(=O)OC2=O |
Canonical SMILES | O=C1OC(=O)C2OC12 |
InChI | InChI=1S/C4H2O4/c5-3-1-2(7-1)4(6)8-3/h1-2H |
InChIKey | ILABOOGTVTXVFN-UHFFFAOYSA-N |
Physical and Chemical Properties
The physical and chemical characteristics of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione reflect its unique molecular structure and influence its behavior in chemical reactions and applications.
Physical Properties
Beyond its melting point (64-65°C), several computed physical properties help characterize this compound's behavior in various environments. These properties, derived from computational models, provide insights into how the molecule interacts with solvents and other compounds.
Table 3: Computed Physical Properties of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione
Synthesis and Preparation
The synthesis of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione involves specialized organic chemistry techniques, though comprehensive synthetic routes specific to this compound are somewhat limited in the accessible literature.
Structural Comparisons with Related Compounds
To better understand the characteristics of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione, it is valuable to compare it with structurally related compounds.
Comparison with Similar Bicyclic Compounds
Several compounds share structural similarities with 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione, providing context for understanding its properties and reactivity.
Table 4: Comparison of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione with Related Compounds
Structural Variations and Their Effects
The slight structural variations between these compounds significantly impact their physical properties and reactivity patterns:
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The presence of two carbonyl groups in 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione increases its electrophilicity compared to 3,6-Dioxabicyclo[3.1.0]hexan-2-one
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The additional oxygen atom at position 6 in 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione versus 3-Oxabicyclo[3.1.0]hexane-2,4-dione affects ring strain and potential for ring-opening reactions
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These structural differences likely influence solubility patterns, crystallization behavior, and biological activities
These comparisons provide valuable insights into structure-property relationships within this family of compounds.
Analytical Characterization
The analytical characterization of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione is essential for confirming its structure, assessing purity, and understanding its physical and chemical properties.
Spectroscopic Analysis
Various spectroscopic techniques are valuable for characterizing 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione:
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Mass Spectrometry: Predicted collision cross-section data, as shown in Table 3, provides valuable information for mass spectrometric identification
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Infrared Spectroscopy: Expected to show characteristic carbonyl stretching frequencies (approximately 1770-1850 cm⁻¹) typical of anhydrides
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Nuclear Magnetic Resonance Spectroscopy: ¹H NMR would show signals for the two protons in the molecule, with chemical shifts reflecting their proximity to electronegative oxygen atoms and carbonyl groups
Chromatographic Methods
Chromatographic techniques that might be employed for analyzing 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione include:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
These methods, combined with appropriate detection systems, can be used for both qualitative identification and quantitative determination of this compound.
Research Challenges and Future Directions
Research on 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione presents several challenges and opportunities for future investigation.
Synthetic Challenges
The development of efficient and scalable synthetic routes to 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione remains a challenge. Future research could focus on:
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Novel synthetic approaches with improved yields
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Stereoselective synthesis methods
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Green chemistry approaches to its preparation
Exploration of Chemical Reactivity
Detailed studies of the compound's reactivity could provide valuable insights for synthetic applications:
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Systematic investigation of ring-opening reactions
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Exploration of its potential in cycloaddition reactions
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Development of functionalization methods for derivative synthesis
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